molecular formula C7H8N2S B14347134 5-Cyclopropylpyrimidine-2(1H)-thione CAS No. 90253-49-9

5-Cyclopropylpyrimidine-2(1H)-thione

Cat. No.: B14347134
CAS No.: 90253-49-9
M. Wt: 152.22 g/mol
InChI Key: QOXLQNHVQAWDNI-UHFFFAOYSA-N
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Description

5-Cyclopropylpyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thiourea in the presence of a base, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

5-Cyclopropylpyrimidine-2(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to antifungal activity .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropylpyrimidine-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and agrochemical development .

Properties

CAS No.

90253-49-9

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

5-cyclopropyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C7H8N2S/c10-7-8-3-6(4-9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)

InChI Key

QOXLQNHVQAWDNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC(=S)N=C2

Origin of Product

United States

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